Momordin Ic

描述

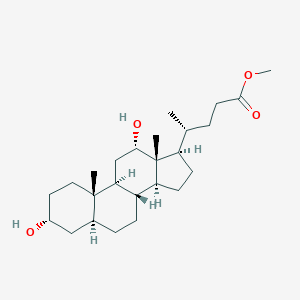

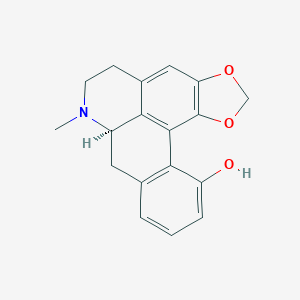

苦瓜皂苷Ic是一种天然的五环三萜皂苷,主要从地肤(Kochia scoparia (L.) Schrad.)果实中分离得到。 该化合物因其多样的生物活性而备受关注,包括抗癌、抗炎和抗病毒特性 .

准备方法

合成路线与反应条件

苦瓜皂苷Ic的制备通常涉及从植物来源中提取。该过程首先使用乙醇提取植物材料。然后对提取物进行酸水解以获得粗皂苷混合物。 该混合物通过柱层析进一步纯化以分离苦瓜皂苷Ic .

工业生产方法

苦瓜皂苷Ic的工业生产遵循类似的提取和纯化过程,但规模更大。 植物材料以大量进行加工,并采用先进的色谱技术以确保该化合物的纯度和产量 .

化学反应分析

反应类型

苦瓜皂苷Ic会发生各种化学反应,包括:

还原: 该反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等试剂。

常用试剂和条件

氧化: 过氧化氢,高锰酸钾。

还原: 硼氢化钠,氢化铝锂。

取代: 卤素,亲核试剂.

主要生成产物

这些反应生成的产物主要取决于所用试剂和反应条件。 例如,苦瓜皂苷Ic的氧化会导致各种氧化衍生物的生成,而还原可以生成该化合物的还原形式 .

科学研究应用

化学: 用作研究三萜皂苷及其化学性质的模型化合物。

生物学: 研究其在调节细胞过程中的作用,包括凋亡和细胞增殖。

医学: 研究其在治疗癌症、牛皮癣和病毒感染方面的治疗潜力。

工业: 用于开发天然产物类药物和化妆品

作用机制

苦瓜皂苷Ic通过多种分子靶点和途径发挥作用:

相似化合物的比较

苦瓜皂苷Ic因其特定的生物活性和分子靶点在三萜皂苷中独树一帜。类似的化合物包括:

苦瓜皂苷Ib: 另一种具有类似抗癌和抗炎特性的三萜皂苷。

白桦脂酸: 一种具有显着抗癌和抗HIV活性的五环三萜。

齐墩果酸: 一种具有保肝和抗炎特性的三萜.

苦瓜皂苷Ic因其有效抑制SUMO特异性蛋白酶1(SENP1)及其调节多种信号通路的能力而脱颖而出,使其成为治疗开发的有希望的候选药物 .

属性

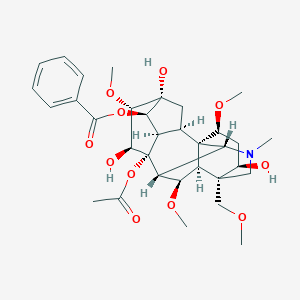

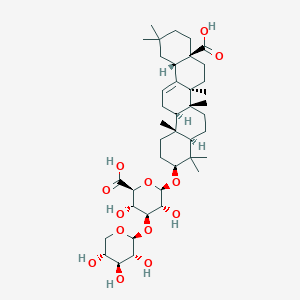

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)30(28(45)31(54-34)32(47)48)53-33-27(44)26(43)22(42)19-51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYBGIDROCYPOE-WEAQAMGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00914234 | |

| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-pentopyranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96990-18-0, 195971-47-2 | |

| Record name | Momordin Ic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096990180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scoparianoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195971472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-pentopyranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Momordin Ic exert its anti-cancer effects?

A1: this compound has demonstrated anti-cancer activity through various mechanisms, including:* Inducing apoptosis and autophagy: this compound can trigger both apoptosis (programmed cell death) and autophagy (cellular self-degradation) in cancer cells, leading to their elimination. [, , ]* Inhibiting SENP1: this compound acts as a SENP1 inhibitor, disrupting the balance of SUMOylation and affecting crucial cellular processes involved in cancer development. [, , , ]* Suppressing signaling pathways: It can inhibit key signaling pathways like Wnt/β-catenin and EGFR, which are often dysregulated in cancer. [, ]

Q2: How does this compound interact with the Wnt/β-catenin pathway?

A2: this compound inhibits the Wnt/β-catenin signaling pathway by interfering with β-catenin's nuclear localization. This disruption affects downstream gene expression regulated by β-catenin, ultimately impacting cell proliferation and apoptosis. []

Q3: What is the role of this compound in modulating oxidative stress?

A3: this compound exhibits antioxidant properties by enhancing the activity of antioxidant enzymes such as glutathione reductase, glutathione S-transferase, superoxide dismutase, catalase, and glutathione peroxidase. This helps to mitigate oxidative damage caused by reactive oxygen species (ROS). [, ]

Q4: How does this compound impact glucose metabolism?

A4: this compound demonstrates hypoglycemic effects by inhibiting glucose absorption in the small intestine and suppressing gastric emptying. This, in turn, helps regulate blood glucose levels. [, , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C53H86O21 and a molecular weight of 1079.2 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, the structural elucidation of this compound has been extensively studied using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses provide detailed information on the compound's structure and functional groups. []

Q7: Is there any research on the stability of this compound under various storage conditions?

A7: While specific data on this compound stability is limited in the provided research, it's generally understood that saponins like this compound can degrade under certain conditions, such as high temperatures and humidity. Further research is needed to determine the optimal storage conditions to maintain its stability.

Q8: What are the key pharmacological activities reported for this compound?

A8: this compound exhibits a wide range of pharmacological effects, including:* Anti-cancer activity: Shown against various cancers, including liver cancer, gastric cancer, colorectal cancer, and osteosarcoma. [, , , , ] * Anti-inflammatory effects: Reduces inflammation in various models, such as D-galactosamine-induced liver injury and carrageenan-induced paw edema. [, , ] * Anti-allergic activity: Demonstrates inhibitory effects in models of type I-IV allergy. [] * Anti-pruritogenic effects: Reduces scratching behavior in models of pruritus. [, ]* Hypoglycemic effects: Inhibits glucose absorption and gastric emptying, potentially beneficial for managing diabetes. [, , , , ]

Q9: Are there any traditional medicinal uses of Kochia scoparia related to this compound's activities?

A9: Yes, Kochia scoparia, the plant from which this compound is derived, has been used in traditional Chinese medicine for conditions like skin diseases, eye problems, and urinary tract issues. These uses align with some of the pharmacological activities reported for this compound. []

Q10: What in vitro and in vivo models have been used to study this compound's anti-cancer effects?

A11:

In vitro: Cell lines like HepG2 (liver cancer), HaCaT (keratinocytes), and RAW 264.7 (macrophages) have been utilized. [, , , , ]* In vivo:* Xenograft mouse models have been employed to study this compound's efficacy against prostate cancer and acute myeloid leukemia (AML). [, ]

Q11: Are there any known biomarkers associated with this compound's efficacy or toxicity?

A11: Further research is needed to identify specific biomarkers that can predict the efficacy, monitor the treatment response, or detect potential adverse effects of this compound.

Q12: What analytical techniques are commonly used to quantify this compound?

A15:

High-performance liquid chromatography (HPLC): Frequently coupled with evaporative light scattering detection (ELSD) for this compound quantification. [, , , ]* Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Provides a sensitive and selective method for quantifying this compound in biological samples. []* Colorimetric methods:* Used for determining total saponin content, which can provide an indication of this compound levels. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。